molecular formula C13H13ClN4 B2784000 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine CAS No. 199865-28-6

4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine

Cat. No. B2784000
CAS RN: 199865-28-6
M. Wt: 260.73
InChI Key: BUSNQRJIWVQULW-UHFFFAOYSA-N
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Description

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine (CQP) is a synthetic compound that has been studied for its potential applications in scientific research. CQP is a heterocyclic compound composed of two nitrogen atoms and a chlorine atom, with a quinoline ring attached to a pyrimidine ring. CQP is a versatile compound that has been studied for its potential in a wide range of applications, including drug synthesis and delivery, enzyme inhibition, gene expression, and cell signaling.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis process of compounds structurally related to 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine involves the introduction of phenyl groups and substitution of oxygen by chlorine, forming compounds like 4-chloro-5-(p-dialkylaminophenyl)-5,10-dihydropyrimido[4,5-6]quinolines. The chemical and physical properties of these compounds have been established, providing insights into their structure and formation mechanism (Campaigne & Randau, 1971).

Biological Applications and Efficacy

  • Antibacterial and Antifungal Activities :

    • Novel pyrimidine–quinoline clubbed molecules, derived from the reaction with this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against various microbial strains (Patel & Mehta, 2010); (Mehta & Patel, 2009).
  • Cytotoxic Activity in Cancer Research :

    • The compound and its derivatives have been investigated for in vitro cytotoxic activity against various human cancer cell lines. The presence of chloro groups in certain positions significantly enhances cytotoxic activity. These findings introduce the pyrimido[4,5-c]quinolin-1(2H)-one ring system as a promising scaffold for antimitotic agents in cancer treatment (Metwally, Pratsinis, & Kletsas, 2007).
  • Neurotropic Activity Studies :

    • Research has been conducted on the neurotropic activity of derivatives of this compound, highlighting potential applications in neurological research and drug development (Zaliznaya et al., 2020).

Applications in Malaria Treatment

  • Research focused on derivatives of this compound against chloroquine-resistant Plasmodium falciparum has been conducted. This study emphasizes the potential of these compounds in developing new treatments for malaria, particularly in overcoming drug resistance issues (Rogério et al., 2019).

Photovoltaic Applications

  • The derivatives of this compound have been explored for their photovoltaic properties, suggesting potential applications in organic–inorganic photodiode fabrication. This highlights a diverse application area outside of the biomedical field (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4/c14-11-8-12(17-13(15)16-11)18-7-3-5-9-4-1-2-6-10(9)18/h1-2,4,6,8H,3,5,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSNQRJIWVQULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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